molecular formula C20H26O5 B5281190 3-(3,4-dimethoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione

3-(3,4-dimethoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione

Cat. No.: B5281190
M. Wt: 346.4 g/mol
InChI Key: KJUPAGCZUPBSBZ-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione is a spiro compound characterized by a unique structural framework. Spiro compounds are notable for their distinctive ring systems, where two rings are connected through a single atom. This particular compound features a spiro[5.5]undecane core with a 3,4-dimethoxyphenyl substituent and two oxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable spirocyclic precursor. One common method includes the use of a Diels-Alder reaction followed by oxidation and cyclization steps . The reaction conditions often require the presence of a catalyst, such as l-proline, and may be conducted under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione involves its interaction with molecular targets through its functional groups. The oxo groups can participate in hydrogen bonding and other non-covalent interactions, while the phenyl ring can engage in π-π stacking interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3,4-dimethoxyphenyl group in 3-(3,4-dimethoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione imparts unique electronic and steric properties, making it distinct from other spiro compounds.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-19(2)16(13-8-9-14(23-3)15(12-13)24-4)25-18(22)20(17(19)21)10-6-5-7-11-20/h8-9,12,16H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUPAGCZUPBSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C2(C1=O)CCCCC2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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